N-(2-tert-butylcyclohexyl)-2-methylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-tert-butylcyclohexyl)-2-methylcyclopropanecarboxamide is a synthetic compound with a complex structure that includes a cyclohexyl ring substituted with a tert-butyl group and a cyclopropane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylcyclohexyl)-2-methylcyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the catalytic hydrogenation of 2-tert-butylphenol to produce 2-tert-butylcyclohexanol . This intermediate can then be converted to 2-tert-butylcyclohexanone through oxidation . The final step involves the reaction of 2-tert-butylcyclohexanone with 2-methylcyclopropanecarboxylic acid in the presence of a suitable coupling agent to form the desired amide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butylcyclohexyl)-2-methylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The cyclohexyl ring can be oxidized to form corresponding ketones or alcohols.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclohexyl ring can yield ketones or alcohols, while reduction of the amide group produces amines .
Scientific Research Applications
N-(2-tert-butylcyclohexyl)-2-methylcyclopropanecarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-tert-butylcyclohexyl)-2-methylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-tert-butylcyclohexanol: A precursor in the synthesis of N-(2-tert-butylcyclohexyl)-2-methylcyclopropanecarboxamide, known for its use in fragrance compositions.
2-tert-butylcyclohexanone: Another precursor, used in the preparation of ketals and other derivatives.
2-tert-butylcyclohexyl acetate: A related compound with applications in the fragrance industry.
Uniqueness
This compound is unique due to its specific structure, which combines a cyclohexyl ring with a tert-butyl group and a cyclopropane carboxamide moiety. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N-(2-tert-butylcyclohexyl)-2-methylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO/c1-10-9-11(10)14(17)16-13-8-6-5-7-12(13)15(2,3)4/h10-13H,5-9H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJCUHSGJNXCLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2CCCCC2C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.